3-(4-chlorobenzenesulfonyl)-N-[(thiophen-2-yl)methyl]azetidine-1-carboxamide
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Overview
Description
3-(4-chlorobenzenesulfonyl)-N-[(thiophen-2-yl)methyl]azetidine-1-carboxamide is a synthetic organic compound that features a combination of aromatic and heterocyclic structures
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-chlorobenzenesulfonyl)-N-[(thiophen-2-yl)methyl]azetidine-1-carboxamide typically involves multiple steps, starting from readily available precursorsThe reaction conditions often require the use of a base, such as triethylamine, and an organic solvent, such as dichloromethane, under controlled temperature conditions .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability .
Chemical Reactions Analysis
Types of Reactions
3-(4-chlorobenzenesulfonyl)-N-[(thiophen-2-yl)methyl]azetidine-1-carboxamide can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The sulfonyl group can be reduced to a sulfide.
Substitution: The chlorine atom on the benzene ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Sulfides.
Substitution: Various substituted benzene derivatives.
Scientific Research Applications
3-(4-chlorobenzenesulfonyl)-N-[(thiophen-2-yl)methyl]azetidine-1-carboxamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases.
Industry: Used in the development of advanced materials, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 3-(4-chlorobenzenesulfonyl)-N-[(thiophen-2-yl)methyl]azetidine-1-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl group can form strong interactions with amino acid residues in the active site of enzymes, leading to inhibition of enzyme activity. The thiophene ring can participate in π-π stacking interactions with aromatic residues, further stabilizing the compound’s binding to its target .
Comparison with Similar Compounds
Similar Compounds
- 3-(4-methylbenzenesulfonyl)-N-[(thiophen-2-yl)methyl]azetidine-1-carboxamide
- 3-(4-bromobenzenesulfonyl)-N-[(thiophen-2-yl)methyl]azetidine-1-carboxamide
- 3-(4-fluorobenzenesulfonyl)-N-[(thiophen-2-yl)methyl]azetidine-1-carboxamide
Uniqueness
3-(4-chlorobenzenesulfonyl)-N-[(thiophen-2-yl)methyl]azetidine-1-carboxamide is unique due to the presence of the chlorine atom, which can significantly influence its reactivity and binding properties. The chlorine atom can participate in halogen bonding, which can enhance the compound’s interaction with its molecular targets .
Properties
IUPAC Name |
3-(4-chlorophenyl)sulfonyl-N-(thiophen-2-ylmethyl)azetidine-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15ClN2O3S2/c16-11-3-5-13(6-4-11)23(20,21)14-9-18(10-14)15(19)17-8-12-2-1-7-22-12/h1-7,14H,8-10H2,(H,17,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XXJRUXOSIINVTB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)NCC2=CC=CS2)S(=O)(=O)C3=CC=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15ClN2O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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